1-(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3-(3-chlorophenyl)urea
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Overview
Description
- The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Attachment of Chlorophenyl Urea:
- The final step involves the coupling of the thienopyrazole intermediate with 3-chlorophenyl isocyanate to form the desired urea derivative.
- This reaction is typically carried out in an inert atmosphere using solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3-chlorophenyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
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Formation of Thienopyrazole Core:
- Starting with a suitable thiophene derivative, the thienopyrazole core is constructed through cyclization reactions.
- Reaction conditions often involve the use of strong acids or bases, and elevated temperatures to facilitate the cyclization process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3-chlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the urea moiety to corresponding amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (dimethylformamide, dimethyl sulfoxide), mild heating.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3-chlorophenyl)urea has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers study this compound to understand its interactions with biological macromolecules, which can provide insights into its potential therapeutic uses.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3-chlorophenyl)urea involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound can inhibit or activate certain enzymes, leading to changes in biochemical pathways.
Receptors: It may bind to specific receptors on cell surfaces, modulating cellular responses.
Pathways: The compound can influence signaling pathways, affecting processes such as cell proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3-chlorophenyl)urea can be compared with other thienopyrazole derivatives:
Similar Compounds:
Uniqueness:
- The presence of the 3-chlorophenyl group distinguishes it from other derivatives, potentially leading to unique biological activities and chemical properties.
- The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and interactions with molecular targets.
This detailed article provides a comprehensive overview of 1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3-chlorophenyl)urea, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H19ClN4OS |
---|---|
Molecular Weight |
350.9 g/mol |
IUPAC Name |
1-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-(3-chlorophenyl)urea |
InChI |
InChI=1S/C16H19ClN4OS/c1-16(2,3)21-14(12-8-23-9-13(12)20-21)19-15(22)18-11-6-4-5-10(17)7-11/h4-7H,8-9H2,1-3H3,(H2,18,19,22) |
InChI Key |
XOAHSHRPGKQPLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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